ビランテロール・トリフェナテート

説明

科学的研究の応用

Vilanterol trifenatate has numerous scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In medicine, it is used in combination with other bronchodilators for the management of COPD and asthma . In chemistry, it serves as a model compound for studying long-acting beta2-adrenergic agonists . Its applications in biology include research on its effects on bronchial smooth muscle and its role in intracellular signaling pathways . Industrially, vilanterol trifenatate is used in the formulation of inhalation products for respiratory diseases .

作用機序

ビランテロール・トリフェナテートの作用機序には、β2アドレナリン受容体の選択的な刺激が含まれます。 この刺激は、細胞内アデニル酸シクラーゼの活性化につながり、アデノシン三リン酸を環状3',5'-アデノシン一リン酸に変換する触媒作用を促進します . 環状3',5'-アデノシン一リン酸レベルの増加は、気管支平滑筋の弛緩と肺の肥満細胞からの過敏性メディエーターの放出の阻害をもたらします .

生化学分析

Biochemical Properties

Vilanterol trifenatate interacts with β2-adrenoceptors, showing 1000 and 400 fold more selectivity for β2 than β1 and β3 adrenoceptors, respectively . It stimulates intracellular adenylyl cyclase, which catalyzes the conversion of adenosine triphosphate (ATP) to cyclic-3’,5’-adenosine monophosphate (cAMP) .

Cellular Effects

The increase in cAMP levels caused by Vilanterol trifenatate is associated with the relaxation of bronchial smooth muscle and inhibition of the release of hypersensitivity mediators from mast cells in the lungs . This results in bronchodilation and reduced inflammation, which are beneficial for patients with COPD and asthma .

Molecular Mechanism

Vilanterol trifenatate exerts its effects at the molecular level through its interaction with β2-adrenoceptors . The binding of Vilanterol trifenatate to these receptors triggers a cascade of events, including the activation of adenylyl cyclase and the production of cAMP .

Temporal Effects in Laboratory Settings

Vilanterol trifenatate has a faster onset of action than salmeterol, another LABA . It also demonstrated a significantly longer duration of action than salmeterol, with the bronchodilator effect still apparent at 22 hours .

Metabolic Pathways

The metabolic pathways of Vilanterol trifenatate involve its interaction with β2-adrenoceptors and the subsequent activation of adenylyl cyclase . Detailed information on the specific enzymes or cofactors that Vilanterol trifenatate interacts with in these pathways was not found in the available literature.

Subcellular Localization

Given its mechanism of action, it is likely that Vilanterol trifenatate interacts with β2-adrenoceptors located on the cell membrane .

準備方法

ビランテロール・トリフェナテートの調製には、いくつかの合成経路と反応条件が含まれます。 調製のための改良されたプロセスの一つには、2,6-ジクロロフェニルメタノールの臭素化が含まれ、続いて一連の反応により最終生成物が得られます . 工業生産方法は、高収率と純度を達成することに重点を置いており、多くの場合、特定の触媒と最適化された反応条件を使用します .

化学反応の分析

ビランテロール・トリフェナテートは、酸化、還元、置換など、さまざまな化学反応を起こします。 これらの反応に使用される一般的な試薬には、臭素化剤、還元剤、およびさまざまな溶媒が含まれます . これらの反応から生成される主要な生成物は、最終化合物であるビランテロール・トリフェナテートにつながる中間体です .

科学研究への応用

ビランテロール・トリフェナテートは、特に化学、生物学、医学、および産業の分野で、数多くの科学研究への応用があります。 医学では、COPDと喘息の管理のために、他の気管支拡張薬と組み合わせて使用されています . 化学では、長時間作用性β2アドレナリン作動薬の研究のためのモデル化合物として役立ちます . 生物学におけるその応用には、気管支平滑筋に対するその効果と細胞内シグナル伝達経路におけるその役割に関する研究が含まれます . 産業的には、ビランテロール・トリフェナテートは、呼吸器疾患の吸入製品の製剤に使用されます .

類似化合物との比較

特性

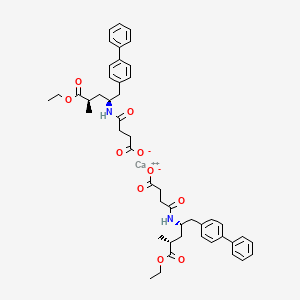

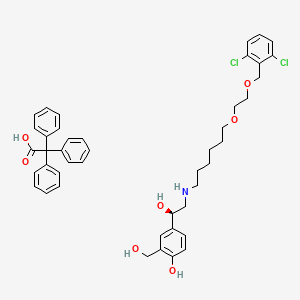

IUPAC Name |

4-[(1R)-2-[6-[2-[(2,6-dichlorophenyl)methoxy]ethoxy]hexylamino]-1-hydroxyethyl]-2-(hydroxymethyl)phenol;2,2,2-triphenylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H33Cl2NO5.C20H16O2/c25-21-6-5-7-22(26)20(21)17-32-13-12-31-11-4-2-1-3-10-27-15-24(30)18-8-9-23(29)19(14-18)16-28;21-19(22)20(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h5-9,14,24,27-30H,1-4,10-13,15-17H2;1-15H,(H,21,22)/t24-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLOLZALDXGTNQE-JIDHJSLPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)O.C1=CC(=C(C(=C1)Cl)COCCOCCCCCCNCC(C2=CC(=C(C=C2)O)CO)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)O.C1=CC(=C(C(=C1)Cl)COCCOCCCCCCNC[C@@H](C2=CC(=C(C=C2)O)CO)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H49Cl2NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80659232 | |

| Record name | Triphenylacetic acid--4-{(1R)-2-[(6-{2-[(2,6-dichlorophenyl)methoxy]ethoxy}hexyl)amino]-1-hydroxyethyl}-2-(hydroxymethyl)phenol (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80659232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

774.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

503070-58-4 | |

| Record name | Vilanterol trifenatate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=503070-58-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Triphenylacetic acid--4-{(1R)-2-[(6-{2-[(2,6-dichlorophenyl)methoxy]ethoxy}hexyl)amino]-1-hydroxyethyl}-2-(hydroxymethyl)phenol (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80659232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | triphenylacetic acid - 4-[(1R)-2-({6-[(2-{[(2,6-dichlorophenyl)methyl]oxy}ethyl)oxy]hexyl}amino)-1-hydroxyethyl]-2-(hydroxymethyl)phenol (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VILANTEROL TRIFENATATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/40AHO2C6DG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。